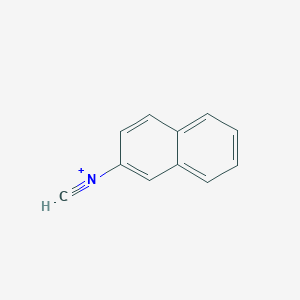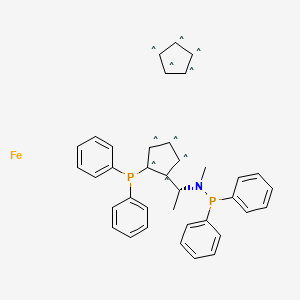
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is a porphyrin derivative known for its unique structural and chemical properties. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four trimethylammoniophenyl groups attached to the porphyrin core, making it a cationic porphyrin. The compound is often used in scientific research due to its photophysical and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) typically involves the condensation of substituted benzaldehydes with pyrrole in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified using column chromatography . The general reaction scheme is as follows: [ \text{4 RCHO + 4 C}_4\text{H}_4\text{NH} \rightarrow \text{Porphyrin} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.
Substitution: The trimethylammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Substituted porphyrins with various functional groups.
Scientific Research Applications
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in photochemical reactions and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential in cancer treatment through photodynamic therapy.
Industry: Utilized in the development of sensors and electronic devices due to its photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, it undergoes electronic excitation, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is unique due to its cationic nature, which enhances its solubility in aqueous solutions and its ability to interact with negatively charged biological molecules. This property makes it particularly useful in biological and medical applications compared to its neutral or anionic counterparts .
Properties
Molecular Formula |
C84H94N8O12S4+4 |
|---|---|
Molecular Weight |
1536.0 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium |
InChI |
InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57,60H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;; |
InChI Key |
XFCJLTPKCPNBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)


![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)







